molecular formula C10H12O5 B6264654 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid CAS No. 187752-49-4

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B6264654
CAS No.: 187752-49-4
M. Wt: 212.20 g/mol
InChI Key: WVZWBFAZRSHDQA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a hydroxyacetic acid moiety

Properties

CAS No.

187752-49-4

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

WVZWBFAZRSHDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with glyoxylic acid under acidic conditions to form the desired product. The reaction typically proceeds as follows:

  • Dissolve 3,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol.
  • Add glyoxylic acid to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 2-(3,5-dimethoxyphenyl)-2-oxoacetic acid or 2-(3,5-dimethoxyphenyl)acetic acid.

    Reduction: Formation of 2-(3,5-dimethoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Overview

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound notable for its unique structural features, including a phenyl ring with two methoxy groups and a hydroxyacetic acid moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations. The presence of functional groups allows for reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds in research settings.

Biological Activities

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further investigation in pharmaceutical applications.
  • Antioxidant Activity : The compound’s structure allows it to act as a free radical scavenger, potentially providing protective effects against oxidative stress-related conditions.
  • Anti-inflammatory Effects : There is ongoing research into its ability to inhibit pro-inflammatory enzymes and cytokines, which could have implications for treating inflammatory diseases.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in several areas:

  • Cancer Research : Studies are investigating its anticancer properties, focusing on its ability to modulate cancer cell proliferation and apoptosis pathways.
  • Pain Management : Its anti-inflammatory properties may also position it as a candidate for pain relief therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for creating formulations that require specific chemical characteristics.

Case Studies

Several case studies have been published that explore the applications of this compound:

  • Antioxidant Activity Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated significant potential for use in formulations aimed at skin protection against environmental stressors.
  • Anticancer Research : In a recent study involving cancer cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis. These findings suggest that it may play a role in developing new cancer therapies.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)acetic acid
  • 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid
  • 2-(3,4,5-Trimethoxyphenyl)acetic acid

Comparison: 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both methoxy and hydroxyacetic acid moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Activity

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid (DMHA) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Antioxidant Activity

Research indicates that DMHA exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • Study Findings : In vitro studies demonstrate that DMHA can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related conditions .

Anti-inflammatory Effects

DMHA has been studied for its anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could mitigate inflammation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of DMHA, particularly in models of neurodegenerative diseases.

  • Case Study : In a study involving murine models of Alzheimer's disease, DMHA administration resulted in reduced amyloid plaque formation and improved cognitive function .

Anticancer Potential

Preliminary research suggests that DMHA may possess anticancer properties through various mechanisms.

  • Cell Line Studies : In vitro tests on breast cancer cell lines show that DMHA induces apoptosis and inhibits cell proliferation at certain concentrations .

The biological activities of DMHA can be attributed to several mechanisms:

  • Antioxidant Mechanism : DMHA's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Modulation of Inflammatory Pathways : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), DMHA reduces the expression of inflammatory mediators.
  • Neuroprotection : The compound may enhance neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and growth.

Research Findings Summary Table

Biological ActivityModel/SystemKey FindingsReference
AntioxidantIn vitro assaysSignificant free radical scavenging
Anti-inflammatoryCytokine assaysDecreased TNF-α and IL-6 production
NeuroprotectiveMurine Alzheimer's modelReduced amyloid plaques; improved cognition
AnticancerBreast cancer cell linesInduced apoptosis; inhibited proliferation

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